N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
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Overview
Description
This compound belongs to the class of acetamides and features a complex structure. Let’s break it down:
Name: N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Molecular Formula: CHClNO
IUPAC Name: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-oxo-2-phenylethyl)acetamide
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production often involves optimized variations of the synthetic routes mentioned above.
- Precursor compounds are prepared in bulk, followed by the final condensation step.
Chemical Reactions Analysis
Oxidation: The benzoyl group can undergo oxidation to form benzoic acid.
Reduction: Reduction of the nitro group in the adenine moiety can yield the corresponding amino compound.
Substitution: Chlorine substitution reactions may occur at the phenyl ring.
Common Reagents: Acetic anhydride, triethylamine, thionyl chloride, and reducing agents.
Major Products: The desired compound itself, along with intermediates and byproducts.
Scientific Research Applications
Medicine: Investigated for potential antiviral or anticancer properties due to its purine scaffold.
Chemistry: Used as a building block in organic synthesis.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
Targets: The compound likely interacts with purine-related enzymes or receptors.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its combination of a benzoyl group, chlorophenyl ring, and purine core sets it apart.
Similar Compounds: Related compounds include other purine derivatives like theophylline and caffeine.
Properties
Molecular Formula |
C22H18ClN5O4 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C22H18ClN5O4/c1-26-20-18(21(31)27(2)22(26)32)28(12-24-20)11-17(29)25-16-9-8-14(23)10-15(16)19(30)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,25,29) |
InChI Key |
FYHPDVRYOSTEDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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